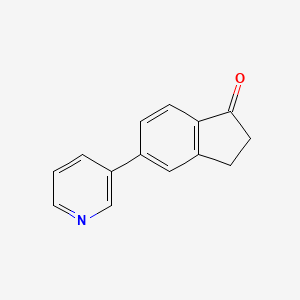
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization
Recent research has explored the synthesis and characterization of compounds structurally related to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Ryzhkova et al. (2022) studied the one-pot synthesis of chromeno[2,3-b]pyridines, emphasizing their versatile biological profiles and applications in pharmaceutical and agrochemical industries. Similarly, Ryzhkova et al. (2023) investigated the multicomponent reaction of related compounds, assessing their structural properties through elemental analysis and spectroscopy (Ryzhkova et al., 2022) (Ryzhkova et al., 2023).
2. Photoinduced Reactions
Vetokhina et al. (2012) delved into the photoinduced reactions of compounds such as 2-(1H-pyrazol-5-yl)pyridine, which is structurally similar to 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. They highlighted its unique ability to exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers, which are significant for understanding chemical and physical properties of these compounds (Vetokhina et al., 2012).
3. Metal Complexation and Catalysis
Research on metal complexation of similar compounds has been conducted. Matczak-Jon et al. (2010) examined the complexation of Zn(II), Mg(II), and Ca(II) by (pyridin-2-yl)aminomethane-1,1-diphosphonic acids. This study is vital for understanding how these compounds interact with metal ions, which is crucial in fields like catalysis and materials science (Matczak-Jon et al., 2010).
4. Pharmaceutical Applications
In the pharmaceutical field, Kumar et al. (2020) investigated the structural and spectral properties of a synthetic analog of 4H-pyran, which shares structural similarities with 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one. Their work included theoretical and experimental studies, highlighting the potential pharmaceutical applications of such compounds (Kumar et al., 2020).
Zukünftige Richtungen
The future directions for “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” and similar compounds could involve further exploration of their therapeutic potential. For instance, imidazole and its derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one” could potentially have similar applications in the future.
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Related compounds have been found to influence various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Related compounds have shown improvement in cognitive and memory function, suggesting potential neuroprotective effects .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOPUXDEXJMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)
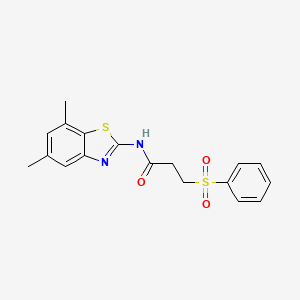
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)

![N-[3-(3,5-Dichloroanilino)-3-oxopropyl]oxirane-2-carboxamide](/img/structure/B2897601.png)
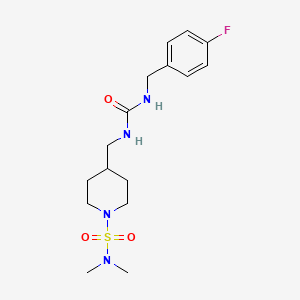
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
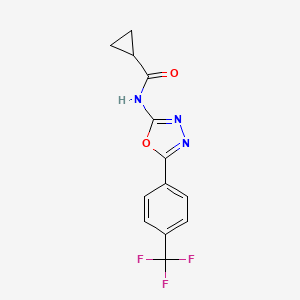
![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)
![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)
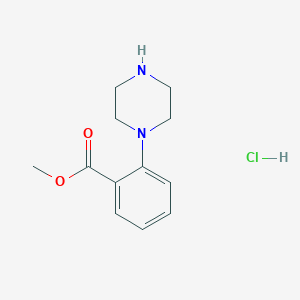
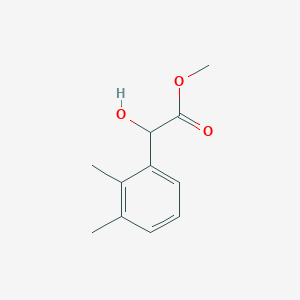
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)